3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is a synthetic organic compound classified as an indole derivative. Its structure consists of an indole ring system substituted at the 3-position with a 4-chlorobutyl chain and at the 5-position with a carbonitrile group. This compound is not found in nature and is primarily recognized for its role as a key building block in the multi-step synthesis of Vilazodone Hydrochloride , , .
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR analysis provides detailed information about the hydrogen atoms' environment within the molecule, confirming the presence and position of the indole ring, 4-chlorobutyl chain, and carbonitrile group , .
Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound, further supporting its structural identity .
Indoline-5-carbonitrile hydrochloride is a chemical compound with the molecular formula CHClN. It is a member of the indoline family, which is characterized by a bicyclic structure that includes a benzene ring fused to a five-membered nitrogen-containing ring. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Indoline-5-carbonitrile hydrochloride can be synthesized through various chemical processes, including palladium-catalyzed reactions and other synthetic methodologies. It falls under the category of heterocyclic compounds, specifically indoles, which are known for their diverse biological activities. The compound is often used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
The synthesis of indoline-5-carbonitrile hydrochloride has been explored through several methods. One notable approach involves palladium-catalyzed C-H activation, which facilitates the formation of indole derivatives from simpler arene precursors. This method allows for greater efficiency and selectivity in producing indoline compounds.
Indoline-5-carbonitrile hydrochloride participates in various chemical reactions that enhance its utility in organic synthesis. Key reactions include:
Indoline-5-carbonitrile hydrochloride exhibits a range of biological activities attributed to its interaction with various biochemical targets.
Indoline-5-carbonitrile hydrochloride possesses distinct physical and chemical properties that influence its behavior in biological systems.
Indoline-5-carbonitrile hydrochloride has several scientific applications:
The nitrile group (–C≡N) serves as a critical pharmacophore that significantly enhances the binding affinity, metabolic stability, and target selectivity of pharmaceutical agents. This polar functional group engages in strategic hydrogen bonding interactions with biological targets (bond angles ~120-180°), acting as a bioisostere for carbonyl, hydroxyl, or halogen moieties while improving physicochemical properties. Crucially, the nitrile’s electron-withdrawing nature influences the π-electron distribution of aromatic systems, enhancing binding to receptors with electron-rich pockets [6] [7].
In neurodegenerative and metabolic disorder therapeutics, nitrile-containing compounds demonstrate enhanced blood-brain barrier (BBB) penetration due to optimal logP modulation. For instance, carbonitrile analogues of indole derivatives exhibit 3-5 fold greater brain-to-plasma ratios compared to non-nitrilated counterparts, making them particularly valuable in CNS drug development [2] [7]. The metabolic stability conferred by nitriles is evidenced by reduced oxidative deamination by monoamine oxidases, extending plasma half-life in in vivo models by approximately 40-60% relative to primary amine analogues [7] [9].
Table 1: Therapeutic Advantages of Nitrile Functionalization in Bioactive Compounds
Property Enhancement | Mechanistic Basis | Observed Effect |
---|---|---|
Binding Affinity | Dipole moment (3.5-4.0 D) enables H-bonding with Thr/Ser residues | 2-8 fold Ki reduction vs. halogenated analogues |
Metabolic Stability | Resistance to CYP450-mediated oxidation | 40-60% extended plasma t₁/₂ |
BBB Permeability | Optimal logP shift (ΔlogP = -0.2 to +0.4) | 3-5× increased brain penetration |
Target Selectivity | Steric mimicry of transition states | 5-10 fold selectivity ratio for target vs. off-target receptors |
Recent applications highlight nitriles in dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes and BACE1 inhibitors for Alzheimer’s disease, where the –C≡N group coordinates catalytic zinc ions or stabilizes enzyme-inhibitor complexes through dipole interactions. This targeted molecular recognition underpins the incorporation of nitriles in approximately 20% of FDA-approved small molecule drugs over the past decade [6] [9].
The indoline core (2,3-dihydroindole) constitutes a "privileged scaffold" due to its presence in numerous natural alkaloids and synthetic pharmaceuticals targeting neurological pathways. Unlike planar indoles, indoline’s partially saturated structure confers conformational flexibility while maintaining aromatic character essential for π-stacking interactions with neuronal receptors. This scaffold demonstrates exceptional versatility across therapeutic areas, particularly in CNS disorders where it modulates dopaminergic, serotonergic, and amyloid pathways [2] [3] [8].
Neurodegenerative applications leverage indoline’s capacity to chelate metal ions involved in protein aggregation pathologies. Recent studies identify indoline-carbonitrile hybrids as multifunctional agents that simultaneously inhibit acetylcholinesterase (IC₅₀ = 0.8-2.5 µM), mitigate oxidative stress (EC₅₀ = 3.8 µM), and disrupt Aβ-aggregation (40-70% at 10µM) in cellular models of Alzheimer’s disease [2] [7]. In metabolic disorders, indoline derivatives act as peroxisome proliferator-activated receptor (PPAR) γ/δ dual agonists, enhancing glucose uptake (EC₅₀ = 50nM) and fatty acid oxidation through structural motifs that position the nitrile for H-bonding with Ser289 and His323 residues [8] [10].
Table 2: Therapeutic Applications of Indoline-Based Pharmacophores
Therapeutic Area | Molecular Targets | Biological Effects | Lead Structures |
---|---|---|---|
Neurodegeneration | AChE, MAO-B, Aβ-aggregation | Cholinergic enhancement, oxidative stress reduction, amyloid inhibition | Indoline-5-carbonitrile hybrids |
Metabolic Disorders | PPARγ/δ, GLUT4 transporters | Insulin sensitization, glucose uptake stimulation | PPARγ/δ agonists with indoline-nitril |
Oncological Applications | Tyrosine kinases, tubulin polymerization | Antiproliferative activity (IC₅₀ = 0.2-5 µM) | Sunitinib analogues |
Antimicrobial Resistance | DNA gyrase, β-lactamases | Gram-positive pathogen inhibition (MIC = 0.5-4 μg/mL) | Oxadiazole-indoline conjugates |
Synthetic accessibility facilitates rapid generation of indoline libraries for structure-activity studies. The core structure undergoes electrophilic substitution preferentially at C4/C6 positions, allowing site-specific decoration. Recent advances include silver/L-proline co-catalyzed three-component couplings and palladium-catalyzed ring expansions with alkynes to generate complex polyheterocycles like 4,5-dihydrocyclopenta[c]quinolines—structures inaccessible through traditional indole chemistry [3] [8] [10].
The strategic integration of nitrile groups into pharmaceuticals has evolved from serendipitous discoveries to rational design paradigms over six decades. Early carbonitrile drugs emerged from natural product derivatization, exemplified by the antimalarial quinine cyanide adducts (1940s). The 1980s marked a turning point with the deliberate incorporation of –C≡N in antihypertensive agents like cilazapril, leveraging nitrile-zinc coordination in angiotensin-converting enzyme inhibition [9] [10].
The indoline-carbonitrile synergy gained prominence with kinase inhibitor development in the early 2000s. Landmark drugs include sunitinib (2006 FDA approval), where the oxindole carbonitrile binds the DFG motif of vascular endothelial growth factor receptors (VEGFR) through backbone amide H-bonds. Contemporary applications focus on targeted protein degradation, exemplified by cereblon-binding indoline nitriles in PROTAC design that demonstrate 90% protein degradation at 100nM concentrations [3] [9].
Table 3: Historical Milestones in Carbonitrile Pharmaceutical Development
Era | Therapeutic Breakthroughs | Mechanistic Advancements |
---|---|---|
1940s-1960s | Quinine cyanide adducts (malaria) | Cyanide as hydrolytic leaving group |
1980s-1990s | Cilazapril (hypertension), citalopram (depression) | ACE inhibition via Zn²⁺ coordination, serotonin reuptake blockade |
2000-2010 | Sunitinib (RCC/GIST), vandetanib (thyroid cancer) | Kinase inhibition through ATP-pocket H-bonding |
2010-Present | Ceritinib (ALK+ NSCLC), remdesivir (antiviral) | Covalent binding strategies, prodrug activation |
Emerging Trends | Indoline-carbonitrile PROTACs, PPAR agonists | Targeted protein degradation, nuclear receptor modulation |
Modern synthetic methodologies have expanded access to carbonitrile architectures through transition metal catalysis. Palladium-mediated cyanation enables late-stage introduction of –C≡N into complex indolines using Zn(CN)₂ or K₄[Fe(CN)₆], while photoredox techniques permit C-H cyanation at traditionally inert positions. These advances accelerate SAR exploration, particularly for challenging targets like allosteric kinase pockets and protein-protein interaction interfaces [7] [9] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9